molecular formula C13H8BrF3N2O B8498413 N-[2-bromo-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide

N-[2-bromo-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No. B8498413
M. Wt: 345.11 g/mol
InChI Key: SYXXNEICYFNACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-bromo-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H8BrF3N2O and its molecular weight is 345.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-bromo-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-bromo-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[2-bromo-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Molecular Formula

C13H8BrF3N2O

Molecular Weight

345.11 g/mol

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H8BrF3N2O/c14-10-2-1-9(13(15,16)17)7-11(10)19-12(20)8-3-5-18-6-4-8/h1-7H,(H,19,20)

InChI Key

SYXXNEICYFNACR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=NC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isonicotinoyl chloride hydrochloride (427 mg, 2.39 mmol, commercially available product) and triethylamine (410 μl, 2.94 mmol) were sequentially added at 0° C. to a dichloromethane (5 ml) solution of 2-bromo-5-(trifluoromethyl)aniline (480 mg, 2.00 mmol; commercially available product). The resulting mixture was warmed to room temperature and stirred for 24 hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by recrystallization (ethyl acetate). Thus, N-[2-bromo-5-(trifluoromethyl)phenyl]isonicotinamide (GIF-0612) (308 mg, 44.8%) was yielded as a colorless solid.
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